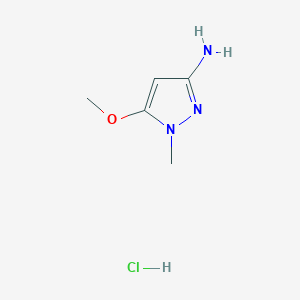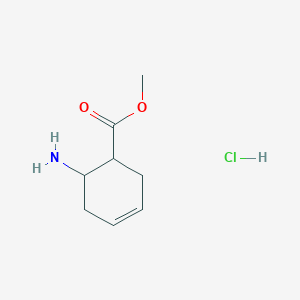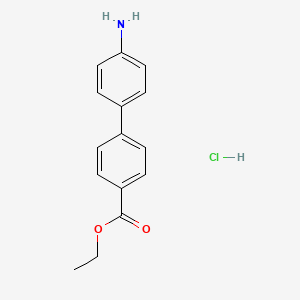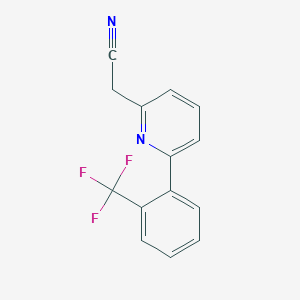
2-(6-(2-(Trifluormethyl)phenyl)pyridin-2-yl)acetonitril
Übersicht
Beschreibung
2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C14H9F3N2 . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 2-(6-(2-(Trifluoromethyl)phenyl)pyridin-2-yl)acetonitrile comprises a pyridine ring attached to a phenyl ring via a trifluoromethyl group . The InChI representation of the molecule isInChI=1S/C14H8F4N2/c15-10-6-4-9 (5-7-10)11 (8-19)12-2-1-3-13 (20-12)14 (16,17)18/h1-7,11H . Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.22 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 365 . The compound has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 280.06236091 g/mol .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe, die in dieser Verbindung vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe kann die pharmakologischen Aktivitäten der Verbindungen verstärken und sie so zu effektiveren Therapeutika machen .
Anti-Fibrose-Aktivität
Verbindungen mit einem Pyrimidin-Rest, wie z. B. „2-(6-(2-(Trifluormethyl)phenyl)pyridin-2-yl)acetonitril“, wurden als anti-fibrotisch wirksam befunden . Sie können die Expression von Kollagen hemmen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro reduzieren .
Synthese von Aminopyridinen
Diese Verbindung kann als Reaktant für die Herstellung von Aminopyridinen durch Aminierungsreaktionen verwendet werden . Aminopyridine sind wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.
Ligand für katalytische Reaktionen
“this compound” kann als katalytischer Ligand für bestimmte chemische Reaktionen fungieren . Zum Beispiel kann es bei der regioselektiven Herstellung von Tetramethylbiphenylen durch aerobe oxidative Kupplung von Xylol verwendet werden, die durch Palladium katalysiert wird .
Rohstoff in der organischen Synthese
Diese Verbindung ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Es kann bei der Synthese verschiedener komplexer organischer Moleküle verwendet werden.
Verwendung in Agrochemikalien
Die Verbindung kann auch im Bereich der Agrochemikalien eingesetzt werden . Die Trifluormethylgruppe kann die biologische Aktivität von Agrochemikalien verstärken und sie so effektiver beim Schutz von Nutzpflanzen vor Schädlingen und Krankheiten machen.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-[2-(trifluoromethyl)phenyl]pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-6-2-1-5-11(12)13-7-3-4-10(19-13)8-9-18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJYPWVLIMBDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)


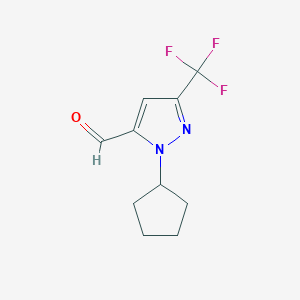


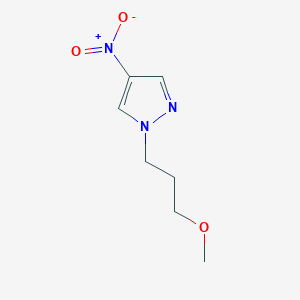

![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
